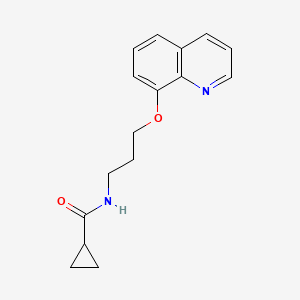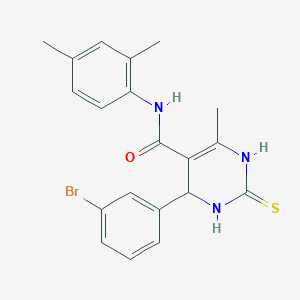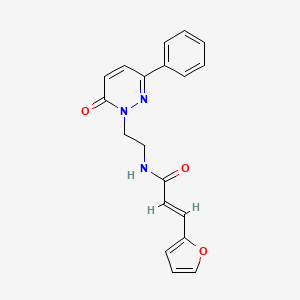
4-Amino-4-(3-chlorophenyl)butanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is a chemical compound with the Inchi Code 1S/C10H12ClNO2.ClH/c11-8-3-1-2-7 (6-8)9 (12)4-5-10 (13)14;/h1-3,6,9H,4-5,12H2, (H,13,14);1H .
Synthesis Analysis
The synthesis of 4-amino-4-(3-chlorophenyl)butanoic acid hydrochloride involves several steps. The process includes neutralizing crystallization by adding an aqueous solution of sodium hydroxide into an aqueous solution of a hydrochloride salt of optically active 4-amino-3-(4-chlorophenyl)butanoic acid . Another method involves adding diluted hydrochloric acid to an aqueous sodium hydroxide solution of optically active 4-amino-3-(4-chlorophenyl) butanoic acid .Molecular Structure Analysis
The molecular structure of 4-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride can be analyzed using various techniques. For instance, powder X-ray diffraction measurement can be used to analyze the crystal structure of the compound .Chemical Reactions Analysis
The chemical reactions involving 4-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride are complex and involve several steps. For instance, the conversion of crystal B to crystal A involves heating crystal B in water having a pH of 3 to 9 .Physical And Chemical Properties Analysis
4-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is a white to off-white powder or crystals . It is soluble in dilute NaOH or dilute HCl . The compound has a molecular weight of 250.12 .Aplicaciones Científicas De Investigación
Spectroscopic and Structural Insights
The spectroscopic and structural investigations of 4-amino-3(4-chlorophenyl) butanoic acid and its derivatives provide critical insights into their vibrational bands, molecular stability, and reactivity. Studies employing Fourier transform infrared (FT-IR) and Raman spectroscopy, combined with theoretical calculations, reveal the molecule's stability, hyperconjugative interactions, and charge delocalization. These insights are crucial for understanding the molecular structure, reactivity, and potential applications of 4-amino-3(4-chlorophenyl) butanoic acid in various fields, including the development of nonlinear optical materials and biological activities (Muthu & Paulraj, 2012).
Enantioselective Separations and Analyses
The enantiomeric resolution of 4-amino-3-(5-chlorothien-2-yl)butyric acid, an analogue of 4-amino-3-(4-chlorophenyl)butyric acid, highlights its importance in analytical chemistry, particularly in HPLC using chiral stationary phases. This research offers methodologies for optimizing the separation of enantiomers through variations in temperature, pH, and eluent composition, contributing to the pharmaceutical and analytical applications of these compounds (Vaccher, Berthelot, & Debaert, 1995).
Anticonvulsant Properties and Biological Activities
Research on Schiff bases of gamma-aminobutyric acid (gammaAbu) and its analogues, including 4-amino-3-(4-chlorophenyl)butanoic acid, demonstrates their potential anticonvulsant and gammaAbu mimetic activities. These compounds show promising results in blocking bicuculline-induced lethality and convulsions, displacing gammaAbu from its membrane binding sites, and exhibiting gammaAbu agonist properties. This suggests their potential for further investigation in pharmacological applications, particularly in the development of new anticonvulsants and gammaAbu mimetics (Kaplan et al., 1980).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-4-(3-chlorophenyl)butanoic acid;hydrochloride . These factors could include temperature, pH, and the presence of other molecules in the environment.
Propiedades
IUPAC Name |
4-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14;/h1-3,6,9H,4-5,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNAWMYELXAPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
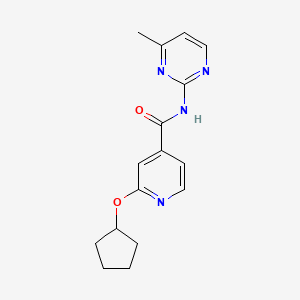
![2-(ethylthio)-7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972228.png)
![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2972230.png)

![N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2972235.png)
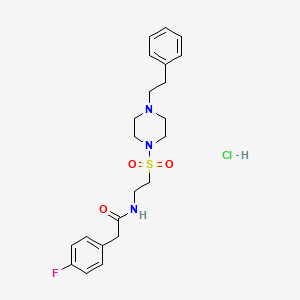
![methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972239.png)
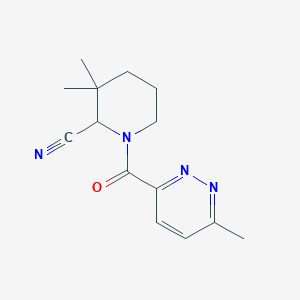
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2972241.png)
![Benzo[b]thiophen-6-amine hydrochloride](/img/structure/B2972242.png)
